1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine hydrochloride is a chemical compound that belongs to the class of benzodioxepins. This compound has garnered interest in scientific research due to its potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry.
The compound can be synthesized through various chemical methods, which involve the manipulation of its structural components to achieve desired pharmacological properties. It has been referenced in several scientific studies and patents, indicating its relevance in ongoing research efforts aimed at developing new therapeutic agents.
1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine hydrochloride is classified as an organic compound with specific structural features that contribute to its biological activity. It is categorized under amines due to the presence of an amino group, and its complex structure includes a benzodioxepin moiety.
The synthesis of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine hydrochloride can be achieved through several methods:
The synthesis may involve multiple steps with varying yields depending on the specific reagents and conditions used. For instance, yield percentages can range significantly based on factors such as temperature, solvent choice, and reaction time.
The molecular structure of 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine hydrochloride consists of a benzodioxepin core with an ethylamine substituent. The molecular formula is with a molecular weight of approximately 207.27 g/mol.
Key structural data includes:
1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine hydrochloride can participate in various chemical reactions typical for amines and aromatic compounds:
The efficiency and outcome of these reactions depend on the specific conditions such as pH, temperature, and choice of solvents.
The mechanism of action for 1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine hydrochloride is not fully elucidated but may involve interactions with specific biological targets such as receptors or enzymes.
Research indicates that compounds with similar structures may exhibit activity against certain biological pathways or targets relevant to disease processes. Further studies are needed to clarify its specific mechanisms.
The physical properties include:
Chemical properties include:
Relevant data from studies suggest that variations in synthesis conditions can affect these properties significantly.
1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine hydrochloride has potential applications in:
Retrosynthetic dissection of 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine hydrochloride reveals two strategic bond disconnections. The primary approach cleaves the C-N bond at the ethanamine moiety, yielding 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one as the key ketone precursor (disconnection a). Alternatively, disconnection of the dioxepin ring's ether linkage (disconnection b) points to catechol derivatives and 1,3-dibromopropane as starting materials for core construction [5] [6]. This analysis prioritizes the ketone-to-amine conversion as the most feasible pathway, leveraging commercially available benzodioxepin intermediates. The hydrochloride salt formation is envisioned as the terminal step via amine hydrochlorination.
Table 1: Retrosynthetic Pathways for Target Compound
Disconnection | Intermediate | Precursor/Synthon |
---|---|---|
a: C-N bond | 1-(Benzodioxepin-7-yl)ethan-1-one | Catechol, 5-chloro-2-pentanone |
b: Ether bond | 7-Bromo-3,4-dihydro-2H-benzodioxepin | Catechol, 1,3-dibromopropane |
Functionalization | Ethylamine equivalent | Ammonia/borane reagents |
The benzodioxepin scaffold is classically synthesized through acid-catalyzed cyclocondensation. Catechol reacts with 1,3-dibromopropane under basic conditions (K₂CO₃/DMF) to form 2,3-dihydro-1,5-benzodioxepin, followed by Friedel-Crafts acylation using acetyl chloride and AlCl₃ to install the acetyl group at position 7 [5] [7]. This yields 1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-one (CAS 22776-09-6), a critical intermediate with a reported boiling point of 120°C at 0.5 mmHg and density of 1.146 g/cm³ [5].
The ketone is subsequently converted to the amine via reductive amination. Early routes employed Leuckart-Wallach reactions with ammonium formate, but modern protocols use sodium cyanoborohydride with methylamine in methanol/acetic acid, achieving 65–75% yields [4]. Bromination of the ketone followed by Gabriel phthalimide synthesis presents an alternative route, though it suffers from lower atom economy [7] [9].
Table 2: Optimization Parameters for Key Reactions
Reaction Step | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Cyclocondensation | Catechol + 1,3-Dibromopropane/K₂CO₃ | 82 | >95 |
Friedel-Crafts Acylation | Acetyl chloride/AlCl₃/DCM, 0°C | 78 | 96 |
Reductive Amination | NaBH₃CN/CH₃NH₂/MeOH, pH 5 | 75 | 98 |
The chiral center in (1S)-1-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)ethan-1-amine (CAS 1212386-50-9) necessitates enantioselective approaches. Resolution of racemates via diastereomeric salt formation using (1R)-(-)-10-camphorsulfonic acid achieves 98% ee but sacrifices 50% yield [1]. Asymmetric synthesis routes employ chiral auxiliaries or catalysts:
Industrial scalability favors enzymatic methods due to lower catalyst costs, though transition metal catalysis offers superior throughput.
Conventional bromination-amination sequences face sustainability challenges due to stoichiometric bromine use and cyanide-containing reductants. Green alternatives include:
These methods reduce E-factors (kg waste/kg product) from >30 (traditional routes) to <5.
Scale-up hurdles include:
Table 3: Industrial Scalability Assessment
Parameter | Laboratory Scale | Pilot Plant (kg) | Key Mitigation Strategy |
---|---|---|---|
Cycle time (h) | 48 | 12 | Continuous flow hydrogenation |
Yield of final amine (%) | 65 | 82 | In-situ imine formation |
Cost per kg (USD) | 12,000 | 2,500 | Solvent recycling (≥90%) |
Commercial production remains feasible only for high-value pharmaceuticals due to complex synthesis, though streamlined catalytic methods show promise for commodity-scale manufacture.
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5